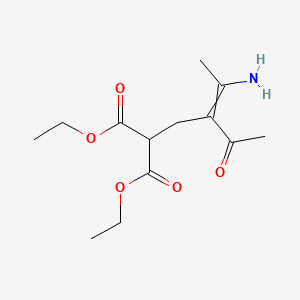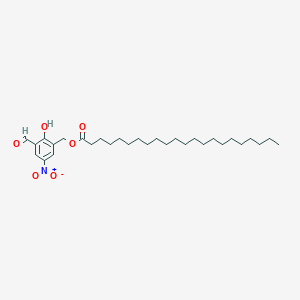
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate is an organic compound with a complex structure that includes a formyl group, a hydroxyl group, and a nitro group attached to a phenyl ring, which is further connected to a long-chain docosanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a phenol derivative to introduce the nitro group. This is followed by formylation to add the formyl group and esterification to attach the docosanoate chain. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (3-Carboxy-2-hydroxy-5-nitrophenyl)methyl docosanoate.
Reduction: Formation of (3-Formyl-2-hydroxy-5-aminophenyl)methyl docosanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group may participate in redox reactions, generating reactive intermediates that can modulate cellular pathways. The long docosanoate chain may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl hexadecanoate: Similar structure but with a shorter hexadecanoate chain.
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl octadecanoate: Similar structure with an octadecanoate chain.
Uniqueness
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate is unique due to its longer docosanoate chain, which may confer distinct physical and chemical properties. This can influence its solubility, stability, and interaction with biological membranes, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
111340-91-1 |
|---|---|
Fórmula molecular |
C30H49NO6 |
Peso molecular |
519.7 g/mol |
Nombre IUPAC |
(3-formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate |
InChI |
InChI=1S/C30H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-29(33)37-25-27-23-28(31(35)36)22-26(24-32)30(27)34/h22-24,34H,2-21,25H2,1H3 |
Clave InChI |
VHDQVIWUMRRBHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=C(C(=CC(=C1)[N+](=O)[O-])C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
acetic acid](/img/structure/B14306158.png)
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)

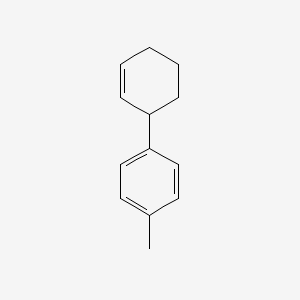
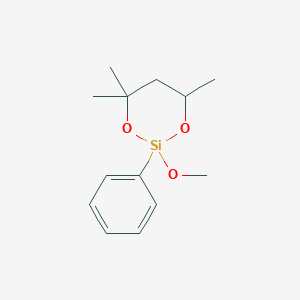

![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)

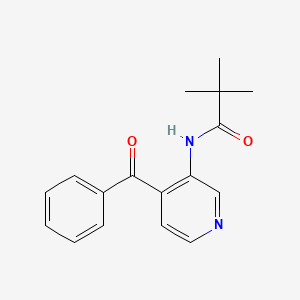
![4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol](/img/structure/B14306211.png)
silane](/img/structure/B14306216.png)
